molecular formula C21H25N3O5S2 B2821310 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 328539-78-2

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2821310
CAS RN: 328539-78-2
M. Wt: 463.57
InChI Key: PZJDDRXNMNIFRK-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a benzothiazole group, and a sulfamoyl group, which are common functional groups in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups. The benzothiazole and benzamide groups are aromatic, which means they have a planar, cyclic structure with delocalized electrons. The sulfamoyl group is likely to add polarity to the molecule, which could affect its solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity and size of the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of novel compounds containing methoxy and benzothiazole, demonstrating anti-CMV activities and antitumor activity toward PC3 cells in vitro. Such studies highlight the potential of similar molecular structures, including 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, in the development of new therapeutic agents (Zheng Yuguoa, 2012).

Antimicrobial and Anticancer Properties

Further research into 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole has showcased antimicrobial activity, underlining the significance of benzothiazole derivatives in developing antimicrobial agents (S. G. Badne, D. Swamy, V. Bhosale, S. V. Kuberkar, 2011).

Nanofiltration Membrane Development

Novel sulfonated thin-film composite nanofiltration membranes, incorporating similar sulfonated aromatic diamine monomers, have been developed for dye treatment solutions. This application showcases the potential for such compounds in enhancing water treatment technologies (Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, Guibin Wang, 2012).

Catalysis and Material Science

The cyclometalation of compounds like 1,4-Bis(benzothiazol-2-yl)benzene, related to the compound , has been explored for creating nonpolymeric, acetate-bridged cyclopalladated products. Such research opens doors to novel materials and catalysts with specific functionalities (B. O. and P. Steel, 1998).

Carbonic Anhydrase Inhibition

Studies on aromatic sulfonamide inhibitors, including those structurally related to the compound of interest, have demonstrated significant inhibition against several carbonic anhydrase isoenzymes, indicating potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it’s found to have pharmacological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied further for its potential uses in chemical synthesis .

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-15-5-4-6-18-19(15)22-21(30-18)23-20(25)16-7-9-17(10-8-16)31(26,27)24(11-13-28-2)12-14-29-3/h4-10H,11-14H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJDDRXNMNIFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

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